molecular formula C9H7BF3KO2 B13472129 Potassium trifluoro(5-methoxybenzofuran-2-yl)borate

Potassium trifluoro(5-methoxybenzofuran-2-yl)borate

Cat. No.: B13472129
M. Wt: 254.06 g/mol
InChI Key: MHYJRTKZBQPISI-UHFFFAOYSA-N
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Description

Potassium trifluoro(5-methoxy-1-benzofuran-2-yl)boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(5-methoxy-1-benzofuran-2-yl)boranuide typically involves the reaction of 5-methoxy-1-benzofuran-2-boronic acid with potassium bifluoride (KHF2). The reaction is carried out under mild conditions, often at room temperature, to yield the desired trifluoroborate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The scalability of the synthesis makes it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(5-methoxy-1-benzofuran-2-yl)boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Potassium trifluoro(5-methoxy-1-benzofuran-2-yl)boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro(5-methoxy-1-benzofuran-2-yl)boranuide involves its ability to participate in transmetalation reactions. In the presence of a palladium catalyst, the trifluoroborate group transfers to the palladium center, facilitating the formation of new carbon-carbon bonds. This mechanism is central to its role in Suzuki–Miyaura coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(5-methoxy-1-benzofuran-2-yl)boranuide is unique due to its specific structural features, which include the benzofuran ring and the methoxy group. These features confer distinct reactivity and stability, making it particularly useful in specific synthetic applications .

Properties

Molecular Formula

C9H7BF3KO2

Molecular Weight

254.06 g/mol

IUPAC Name

potassium;trifluoro-(5-methoxy-1-benzofuran-2-yl)boranuide

InChI

InChI=1S/C9H7BF3O2.K/c1-14-7-2-3-8-6(4-7)5-9(15-8)10(11,12)13;/h2-5H,1H3;/q-1;+1

InChI Key

MHYJRTKZBQPISI-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC2=C(O1)C=CC(=C2)OC)(F)(F)F.[K+]

Origin of Product

United States

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